molecular formula C10H9F3O2 B160079 (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane CAS No. 134598-04-2

(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane

Cat. No.: B160079
CAS No.: 134598-04-2
M. Wt: 218.17 g/mol
InChI Key: RKCRMVILALALDZ-UHFFFAOYSA-N
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Description

(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane is a chiral epoxide compound. Epoxides are three-membered cyclic ethers known for their high reactivity due to ring strain. The presence of a trifluoromethyl group and a phenoxy group in this compound makes it particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate phenol derivative, which is then reacted with a trifluoromethylating agent to introduce the trifluoromethyl group.

    Epoxidation: The resulting intermediate is then subjected to epoxidation conditions. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) or other oxidizing agents like hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for scale, yield, and cost-effectiveness. This may include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.

    Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Reduction: Conducted under anhydrous conditions to prevent side reactions.

    Oxidation: Often performed using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic Substitution: Yields various substituted alcohols, ethers, or amines.

    Reduction: Produces the corresponding diol.

    Oxidation: Results in more highly oxidized compounds, potentially including carboxylic acids or ketones.

Scientific Research Applications

(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and enzymes.

    Medicine: Investigated for its potential use in drug development, particularly due to the presence of the trifluoromethyl group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane involves its high reactivity due to the strained epoxide ring. This allows it to readily react with nucleophiles, leading to ring-opening reactions. The trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules, potentially affecting its binding to molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane: The enantiomer of the compound, which may have different reactivity and biological activity.

    2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane: The racemic mixture of both enantiomers.

    2-((2-Methylphenoxy)methyl)oxirane: A similar compound without the trifluoromethyl group, which can be used to study the effect of the trifluoromethyl group on reactivity and biological activity.

Uniqueness

(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane is unique due to its chiral nature and the presence of the trifluoromethyl group

Properties

IUPAC Name

2-[[2-(trifluoromethyl)phenoxy]methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-2-4-9(8)15-6-7-5-14-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCRMVILALALDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504571
Record name 2-{[2-(Trifluoromethyl)phenoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4698-95-7, 134598-04-2
Record name 2-[[2-(Trifluoromethyl)phenoxy]methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4698-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[2-(Trifluoromethyl)phenoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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